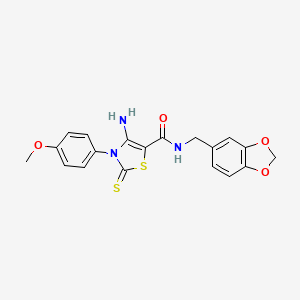
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure. Let’s break it down:
N-(4-chlorobenzyl): This part of the compound contains a benzyl group (C₆H₅CH₂-) substituted with a chlorine atom (Cl). Benzyl groups are commonly found in organic molecules and play a crucial role in various chemical reactions.
2-(4-chloro-3-methylphenoxy): Here, we have a phenoxy group (C₆H₅O-) attached to a chlorine-substituted phenyl ring. The methyl group (CH₃-) adds further complexity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: This portion includes an acetamide group (CH₃CONH-) linked to a tetrahydrothiophene ring with a sulfur atom (S) and two oxygen atoms (O) in the form of a dioxo group (O₂).
準備方法
The synthetic routes for this compound can vary, but one common method involves the following steps:
Benzyl Chloride Substitution: Start with 4-chlorobenzyl chloride (C₆H₅CH₂Cl) and react it with 4-chloro-3-methylphenol (C₆H₄Cl(CH₃)OH) to form the phenoxy intermediate.
Thiophene Ring Formation: Introduce tetrahydrothiophene (C₄H₈S) to the phenoxy intermediate under suitable conditions (e.g., heating with a base or Lewis acid) to form the desired compound.
Industrial production methods may involve more efficient and scalable processes, but detailed information on these methods is proprietary.
化学反応の分析
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the dioxo group may yield a dihydrothiophene derivative.
Substitution: The benzyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction may yield a saturated analog of the compound.
科学的研究の応用
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring potential therapeutic applications (e.g., antimicrobial, anti-inflammatory properties).
Industry: Developing new materials or catalysts based on its structure.
作用機序
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular processes. Further research is needed to elucidate these details.
特性
分子式 |
C20H21Cl2NO4S |
|---|---|
分子量 |
442.4 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14-10-18(6-7-19(14)22)27-12-20(24)23(17-8-9-28(25,26)13-17)11-15-2-4-16(21)5-3-15/h2-7,10,17H,8-9,11-13H2,1H3 |
InChIキー |
VYGUWDZGGHXFMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B12134983.png)
![3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12134990.png)

![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134997.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B12135003.png)



![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B12135027.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-phenyl-3-pyrrolin-2-one](/img/structure/B12135033.png)
![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12135044.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135048.png)
![2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12135052.png)
